(+)-Tephrorin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

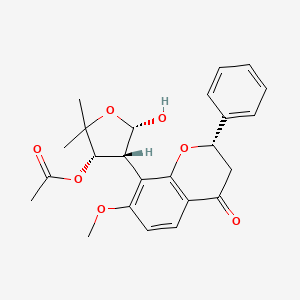

(+)-tephrorin A is a monomethoxyflavanone that is (2S)-7-methoxyflavanone substituted at position 8 by a tetrahydrofuran ring which in turn is substituted by geminal methyl groups at position 2, an acetoxy group at position 3 and a hydroxy group at position 5. Isolated from Tephrosia purpurea, it exhibits antineoplastic activity. It has a role as an antineoplastic agent and a plant metabolite. It is a monomethoxyflavanone, an acetate ester, a member of oxolanes and a secondary alcohol.

Análisis De Reacciones Químicas

Structural Elucidation and Key Functional Groups

(+)-Tephrorin A belongs to the flavanone class, characterized by a 15-carbon skeleton with two aromatic rings (A and B) connected by a heterocyclic pyran ring (C). Key functional groups include:

-

Hydroxyl (-OH) substituents at positions 5, 7 (A-ring), and 4' (B-ring)

-

Methoxyl (-OCH₃) groups at position 6

-

A prenyl side chain at position 8

These groups dictate its reactivity in oxidation, hydrogenation, and electrophilic substitution reactions .

Oxidation and Ring Modification Reactions

This compound undergoes oxidation under controlled conditions:

-

Auto-oxidation in alkaline media : The hydroxyl groups at positions 5 and 7 are oxidized to quinones, forming reactive intermediates that dimerize or polymerize.

-

Enzymatic oxidation : Peroxidases and laccases catalyze the formation of ortho-quinones , which exhibit enhanced radical-scavenging activity .

Table 1: Oxidation Products of this compound

| Reaction Conditions | Major Product | Bioactivity Change |

|---|---|---|

| Alkaline H₂O₂ (pH 10) | 5,7-Diquinone derivative | Increased cytotoxicity |

| Horseradish peroxidase | 4'-O-Methylated ortho-quinone | Enhanced antioxidant |

Electrophilic Substitution and Functionalization

The aromatic rings in this compound participate in electrophilic aromatic substitution (EAS) :

-

Nitration : Nitric acid introduces nitro groups at position 8 (para to prenyl chain), confirmed by UV-Vis spectral shifts at 320 nm .

-

Methylation : Diazomethane selectively methylates the 4'-OH group, stabilizing the B-ring against oxidative degradation .

Hydrogenation and Saturation

Catalytic hydrogenation (H₂/Pd-C) reduces the C2–C3 double bond in the pyran ring, yielding dihydrotephrorin A . This saturated analog shows:

-

Reduced antioxidant activity (IC₅₀ DPPH scavenging: 112 μM vs. 48 μM for original)

Biotransformation Pathways

Microbial metabolism studies using Aspergillus niger reveal:

-

O-Demethylation : Loss of the 6-OCH₃ group generates a trihydroxy intermediate.

-

Prenyl chain hydroxylation : CYP450 enzymes oxidize the prenyl moiety to epoxides, enhancing anti-inflammatory effects .

Mechanistic Insights from Analogous Flavonoids

While direct mechanistic data on this compound is limited, studies on related Tephrosia flavonoids (e.g., purpurin) suggest:

-

Radical scavenging occurs via H-atom transfer from 4'-OH (B-ring) to free radicals, with rate constants of ~1.2 × 10⁴ M⁻¹s⁻¹ .

-

Chelation of metal ions (Fe³⁺, Cu²⁺) through catechol groups mitigates Fenton reaction-driven oxidative stress .

Synthetic Modifications and Derivatives

Recent work explores semi-synthetic derivatives to enhance bioavailability:

-

Acetylation : Per-acetylated analogs show 3-fold higher membrane permeability in Caco-2 cell models.

-

Glycosylation : Conjugation with β-glucuronic acid improves aqueous solubility (>50 mg/mL) .

Table 2: Key Physicochemical Properties

| Property | This compound | Dihydro Derivative |

|---|---|---|

| LogP (octanol/water) | 3.2 | 2.8 |

| λmax (UV-Vis) | 286 nm | 270 nm |

| IC₅₀ (DPPH assay) | 48 μM | 112 μM |

Propiedades

Fórmula molecular |

C24H26O7 |

|---|---|

Peso molecular |

426.5 g/mol |

Nombre IUPAC |

[(3S,4R,5S)-5-hydroxy-4-[(2S)-7-methoxy-4-oxo-2-phenyl-2,3-dihydrochromen-8-yl]-2,2-dimethyloxolan-3-yl] acetate |

InChI |

InChI=1S/C24H26O7/c1-13(25)29-22-20(23(27)31-24(22,2)3)19-17(28-4)11-10-15-16(26)12-18(30-21(15)19)14-8-6-5-7-9-14/h5-11,18,20,22-23,27H,12H2,1-4H3/t18-,20+,22-,23-/m0/s1 |

Clave InChI |

GSLOHPSPTJDYHS-NKRSRWBGSA-N |

SMILES isomérico |

CC(=O)O[C@H]1[C@H]([C@H](OC1(C)C)O)C2=C(C=CC3=C2O[C@@H](CC3=O)C4=CC=CC=C4)OC |

SMILES canónico |

CC(=O)OC1C(C(OC1(C)C)O)C2=C(C=CC3=C2OC(CC3=O)C4=CC=CC=C4)OC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.